molecular formula C7H4ClNO2S B1345131 4-Cyanobenzenesulfonyl chloride CAS No. 49584-26-1

4-Cyanobenzenesulfonyl chloride

Cat. No.: B1345131
CAS No.: 49584-26-1
M. Wt: 201.63 g/mol
InChI Key: DBMFYTQPPBBKHI-UHFFFAOYSA-N
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Description

4-Cyanobenzenesulfonyl chloride is an organic compound with the molecular formula C7H4ClNO2S. It is a derivative of benzenesulfonyl chloride, where a cyano group is attached to the benzene ring. This compound is known for its reactivity and is widely used in various chemical syntheses and industrial applications .

Scientific Research Applications

4-Cyanobenzenesulfonyl chloride has a wide range of applications in scientific research, including:

Safety and Hazards

4-Cyanobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is advised not to breathe its dust, get it in eyes, on skin, or on clothing . It should be used only under a chemical fume hood, and personal protective equipment/face protection should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanobenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzenesulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanobenzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.

    Reduction Reactions: The compound can be reduced to 4-cyanobenzenesulfonic acid under specific conditions.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-cyanobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or other derivatives, depending on the nucleophile involved. The cyano group can also participate in various reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

  • 4-Chlorobenzenesulfonyl Chloride
  • 4-Bromobenzenesulfonyl Chloride
  • 4-Fluorobenzenesulfonyl Chloride
  • 2,4-Dichlorobenzenesulfonyl Chloride

Comparison: 4-Cyanobenzenesulfonyl chloride is unique due to the presence of the cyano group, which imparts distinct reactivity compared to other benzenesulfonyl chlorides. The cyano group can participate in additional reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

4-cyanobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMFYTQPPBBKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197912
Record name p-Cyanobenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49584-26-1
Record name NSC 210267
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Record name 49584-26-1
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Record name p-Cyanobenzenesulphonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyanobenzenesulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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